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For Researchers, Scientists, and Drug Development Professionals

Tuspetinib, a potent, oral, once-daily kinase inhibitor, is emerging as a promising therapeutic
agent for acute myeloid leukemia (AML). This guide provides a comprehensive comparative
analysis of Tuspetinib as a monotherapy versus its use in combination therapies, supported by
the latest clinical trial data and experimental methodologies.

Executive Summary

Tuspetinib targets several key kinases involved in AML cell proliferation and survival, including
SYK, FLT3, JAK1/2, and mutant forms of KIT.[1][2] Clinical trial data from the Phase 1/2
APTIVATE (NCT03850574) and TUSCANY (NCT03850574) studies demonstrate that while
Tuspetinib monotherapy shows activity in relapsed or refractory (R/R) AML, its efficacy is
significantly enhanced when used in combination with other anti-leukemic agents like
venetoclax and azacitidine. Combination therapies have shown higher overall response rates
(ORR) and complete remission (CR) rates, particularly in challenging patient populations,
including those with prior venetoclax failure and adverse mutations.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from clinical trials, offering a direct
comparison between Tuspetinib monotherapy and combination therapies.
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Table 1: Comparative Efficacy of Tuspetinib Monotherapy vs. Combination Therapy in R/R
AML (APTIVATE Trial)

Tuspetinib Monothera Tuspetinib (80 mg) +
Efficacy Endpoint P Py P (80 mg)

(80 mg) Venetoclax (400 mg)
Overall Response Rate (ORR)
All Patients 24% (15/63)[3] 48% (15/31)[3]
VEN-Naive Patients 34% (10/29)[3] 67% (4/6)[3]
Prior-VEN Patients 15% (4/27)[3] 44% (11/25)[3]
Composite Complete
Remission (CRc)*
All Evaluable Patients 26.3% (at RP2D of 80 mg)[4] 25% (9/36)
VEN-Naive Patients 30.0%[4] 43% (3/7)
Prior-VEN Patients 5.7%[4] 21% (6/29)
FLT3-mutant Patients 21.7%[5] 36% (4/11)
FLT3-wildtype Patients 15.2%][5] 20% (5/25)

*CRc includes Complete Remission (CR), CR with incomplete hematologic recovery (CRi), CR
with partial hematologic recovery (CRh), and CR with incomplete platelet recovery (CRp).

Table 2: Efficacy of Tuspetinib Triplet Therapy in Newly Diagnosed AML (TUSCANY Trial)
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Efficacy Endpoint Tuspetinib + Venetoclax + Azacitidine

Complete Remission/CR with partial

hematologic recovery (CR/CRh) Rate

80 mg and 120 mg Tuspetinib Dose Levels 100% (6/6)[6]
All Dose Levels (40, 80, 120 mg) 90% (9/10)[7]
FLT3-wildtype Patients 88% (7/8)[6]

Patients with TP53, RAS, or FLT3-ITD mutations  100%][6]

Measurable Residual Disease (MRD) Negativity

Among Responders 78% (7/19)[7]

Table 3: Comparative Safety Profile of Tuspetinib Monotherapy vs. Combination Therapy

o o Tuspetinib +
Adverse Events Tuspetinib Tuspetinib +
Venetoclax +
(Grade =3) Monotherapy Venetoclax L
Azacitidine
) Febrile neutropenia o
Most Frequent Neutrophil count No dose-limiting
(26.6%), nausea o
Treatment-Related decreased, muscular . toxicities (DLTS)
(26.6%), pneumonia
AEs weakness[5] reported to date[8][9]
(22.8%)[4]
Not specified in detail,
No treatment-related but febrile neutropenia  No treatment-related
Treatment-Related ) ) )
_ non-hematologic is a common SAE with  deaths or relapses
Serious AEs (SAES)
SAEs reported[5] venetoclax-based reported to date[8]

regimens.

Experimental Protocols

The clinical data presented is primarily from the NCT03850574 study, a Phase 1/2, open-label,
multi-center trial evaluating the safety, tolerability, pharmacokinetics, and efficacy of Tuspetinib
in patients with AML.[10]
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Key Inclusion Criteria:

e Morphologically documented primary or secondary AML according to WHO 2016 criteria.[11]

» For the R/R AML cohorts (APTIVATE): Refractory to at least one cycle of prior therapy or
relapsed after achieving remission.[11]

e For the newly diagnosed AML cohort (TUSCANY): Ineligible for intensive induction
chemotherapy.[12]

o Eastern Cooperative Oncology Group (ECOG) performance status of < 2.[11]

Key Exclusion Criteria:

» Diagnosis of acute promyelocytic leukemia (APL) or BCR-ABL-positive leukemia.[13]
¢ Active malignancy other than AML.[13]
 Clinically significant graft-versus-host-disease (GVHD) requiring treatment.[11]

e White blood cell count > 25 x 1079/L (hydroxyurea or leukapheresis permitted to meet this
criterion).[13]

Dosing Regimens:

o Monotherapy (APTIVATE): Dose escalation and expansion cohorts with Tuspetinib
administered orally once daily at doses ranging from 20 mg to 200 mg. The recommended
Phase 2 dose (RP2D) was determined to be 80 mg daily.[5][14]

e Doublet Therapy (APTIVATE): Tuspetinib (40 mg or 80 mg) administered orally once daily in
combination with venetoclax (400 mg) orally once daily in 28-day cycles.[15]

o Triplet Therapy (TUSCANY): Tuspetinib (dose escalation starting from 40 mg, then 80 mg
and 120 mg) administered orally once daily in combination with standard dosing of
venetoclax and azacitidine in 28-day cycles.[8][9]

Response Assessment:
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Clinical responses were evaluated using the revised International Working Group (IWG) criteria
for AML.[3][5] Key definitions include:

o Complete Remission (CR): Bone marrow blasts <5%, absolute neutrophil count (ANC) 21.0
x 1079/L, and platelet count =100 x 1079/L.[5]

e CR with incomplete hematologic recovery (CRi): Bone marrow blasts <5%, but with residual
neutropenia or thrombocytopenia.

e CR with partial hematologic recovery (CRh): Bone marrow blasts <5%, ANC >0.5 x 10"9/L,
and platelet count 250 x 10"9/L.[5]

Mandatory Visualization
Signaling Pathways Inhibited by Tuspetinib

Tuspetinib is a multi-kinase inhibitor that targets several critical signaling pathways implicated
in AML pathogenesis. The diagram below illustrates its key molecular targets.
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Caption: Tuspetinib's multi-kinase inhibition mechanism.

Experimental Workflow for Comparative Analysis

The logical workflow for the comparative analysis of Tuspetinib monotherapy and combination

therapy is depicted below.
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Caption: Workflow for comparing Tuspetinib therapies.

Conclusion

The available data strongly suggest that while Tuspetinib monotherapy has clinical activity in
R/R AML, its full potential is realized in combination with other targeted agents. The doublet
therapy with venetoclax demonstrates improved efficacy over monotherapy, particularly in
patients who have previously failed venetoclax treatment. Furthermore, the triplet therapy of
Tuspetinib with venetoclax and azacitidine in newly diagnosed AML patients ineligible for
intensive chemotherapy has shown very promising early results, with high rates of complete
remission and MRD negativity across diverse and high-risk patient populations.[7][8][16] The
favorable safety profile of Tuspetinib in these combinations further supports its development
as a cornerstone of novel therapeutic strategies for AML.[8] Ongoing and future studies will be
crucial to further define the role of Tuspetinib-based combination therapies in the evolving
landscape of AML treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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